![molecular formula C6H5Cl2NO2 B179917 Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate CAS No. 1197-12-2](/img/structure/B179917.png)
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H5Cl2NO2 and a molecular weight of 194.01 g/mol. It is a member of pyrroles .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One efficient method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides, which provides a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .
Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is characterized by the presence of a pyrrole ring, two chlorine atoms at positions 4 and 5, and a carboxylate group attached to the pyrrole ring. The InChI code for this compound is 1S/C6H5Cl2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is a solid compound . It has a molecular weight of 194.02 g/mol. The melting point of this compound is between 163 - 164 degrees Celsius .
Scientific Research Applications
Synthesis and Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and Their Benzo Derivatives:
- Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate derivatives undergo reactions with heterocyclic amines, yielding N-2-hydroxy-3-heteroaminopropyl-substituted compounds and other derivatives (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
An Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives:
- The compound is used in synthesizing methyl 5-aminopyrrole-3-carboxylates, leading to various pyrrole-containing products (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Synthesis of Novel Antimicrobial Agents:
- Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate derivatives demonstrate significant antimicrobial activities, with increased efficacy when a methoxy group is introduced (Hublikar et al., 2019).
Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates:
- The compound interacts with other chemicals to yield complex spiroheterocycles, showing potential in organic synthesis (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Metal/Organo Relay Catalysis in Synthesis:
- The compound is involved in one-pot synthesis methods, demonstrating its utility in efficient and versatile chemical synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Synthesis of Pyrrole-2-Carboxylic and Pyrrole-2,5-Dicarboxylic Acid Esters:
- The compound serves as a precursor in synthesizing various esters, which have potential applications in organic and pharmaceutical chemistry (Khusnutdinov et al., 2010).
Crystal Structure Determination:
- The crystal structure of derivatives of Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been determined, providing insights into its physical and chemical properties (Silva et al., 2012).
Electrochemical Polymerization:
- The compound is used in the polymerization of pyrrole, demonstrating its role in the synthesis of conducting polymers (Masuda & Kaeriyama, 1994).
Safety and Hazards
“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .
Future Directions
The future directions for “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the interesting properties of pyrroles, there is potential for the development of new methods for their synthesis and functionalization .
properties
IUPAC Name |
methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFVSOPGBXZRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469477 | |
Record name | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
CAS RN |
1197-12-2 | |
Record name | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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